molecular formula C14H9F3N4O7 B14520648 N-[3-Methoxy-5-(trifluoromethyl)phenyl]-2,4,6-trinitroaniline CAS No. 62606-09-1

N-[3-Methoxy-5-(trifluoromethyl)phenyl]-2,4,6-trinitroaniline

Cat. No.: B14520648
CAS No.: 62606-09-1
M. Wt: 402.24 g/mol
InChI Key: MTWMUMDQBVXMPV-UHFFFAOYSA-N
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Description

N-[3-Methoxy-5-(trifluoromethyl)phenyl]-2,4,6-trinitroaniline is a complex organic compound characterized by the presence of methoxy, trifluoromethyl, and trinitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Methoxy-5-(trifluoromethyl)phenyl]-2,4,6-trinitroaniline typically involves multiple steps. One common approach is the nitration of aniline derivatives followed by the introduction of methoxy and trifluoromethyl groups. The reaction conditions often require controlled temperatures and the use of strong acids or bases as catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-Methoxy-5-(trifluoromethyl)phenyl]-2,4,6-trinitroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas or sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

N-[3-Methoxy-5-(trifluoromethyl)phenyl]-2,4,6-trinitroaniline has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[3-Methoxy-5-(trifluoromethyl)phenyl]-2,4,6-trinitroaniline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the nitro groups can participate in redox reactions. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-5-(trifluoromethyl)phenylboronic acid
  • 3-Methoxy-5-(trifluoromethyl)aniline
  • N-(3,5-Bis(trifluoromethyl)phenyl)-2-chloroacetamide

Uniqueness

N-[3-Methoxy-5-(trifluoromethyl)phenyl]-2,4,6-trinitroaniline is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

CAS No.

62606-09-1

Molecular Formula

C14H9F3N4O7

Molecular Weight

402.24 g/mol

IUPAC Name

N-[3-methoxy-5-(trifluoromethyl)phenyl]-2,4,6-trinitroaniline

InChI

InChI=1S/C14H9F3N4O7/c1-28-10-3-7(14(15,16)17)2-8(4-10)18-13-11(20(24)25)5-9(19(22)23)6-12(13)21(26)27/h2-6,18H,1H3

InChI Key

MTWMUMDQBVXMPV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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